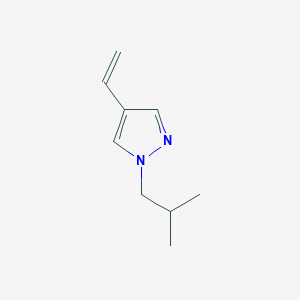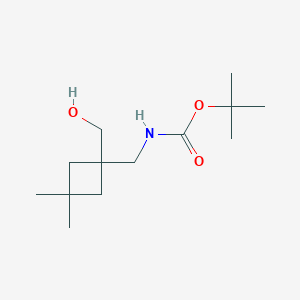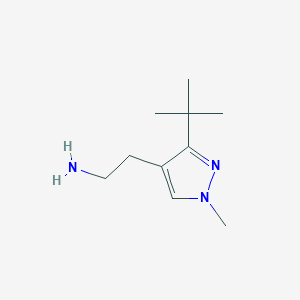
2-(4,5-Dibromofuran-2-yl)-N-methylethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,5-Dibromofuran-2-yl)-N-methylethan-1-amine is a heterocyclic organic compound that has attracted significant attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a furan ring substituted with bromine atoms at positions 4 and 5, and an amine group attached to a methylethan chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dibromofuran-2-yl)-N-methylethan-1-amine typically involves the bromination of furan derivatives followed by amination. One common method involves the bromination of furan-2-carboxylic acid to obtain 4,5-dibromofuran-2-carboxylic acid, which is then converted to the corresponding amine through a series of reactions including reduction and methylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4,5-Dibromofuran-2-yl)-N-methylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction can produce 2-(4,5-dihydrofuran-2-yl)-N-methylethan-1-amine.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4,5-Dibromofuran-2-yl)-N-methylethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the furan ring play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The compound may also interfere with specific signaling pathways, resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4,5-Dibromofuran-2-yl)pyrimidin-5-amine: This compound shares a similar furan ring structure but has a pyrimidine group instead of an amine group.
4,5-Dibromofuran-2-carboxylic acid: Another related compound with a carboxylic acid group instead of an amine group.
Uniqueness
2-(4,5-Dibromofuran-2-yl)-N-methylethan-1-amine is unique due to its specific substitution pattern and the presence of both bromine atoms and an amine group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C7H9Br2NO |
|---|---|
Poids moléculaire |
282.96 g/mol |
Nom IUPAC |
2-(4,5-dibromofuran-2-yl)-N-methylethanamine |
InChI |
InChI=1S/C7H9Br2NO/c1-10-3-2-5-4-6(8)7(9)11-5/h4,10H,2-3H2,1H3 |
Clé InChI |
OYMIOQMHLBIQDA-UHFFFAOYSA-N |
SMILES canonique |
CNCCC1=CC(=C(O1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Methylspiro[3.3]heptane-1-carboxylicacid](/img/structure/B13584977.png)

![Rel-tert-butyl ((1R,3s,5S,8r)-8-hydroxybicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B13584984.png)






![[1-(2,4-Difluorophenyl)-4,4-difluorocyclohexyl]methanamine](/img/structure/B13585026.png)
![1-[(1R)-1-azidoethyl]-4-methylbenzene](/img/structure/B13585027.png)

